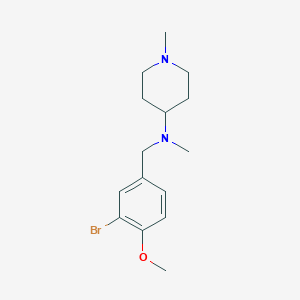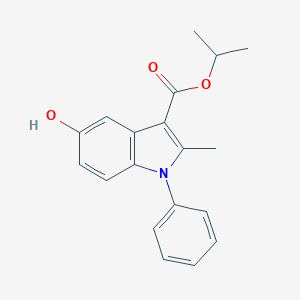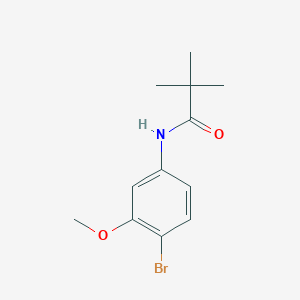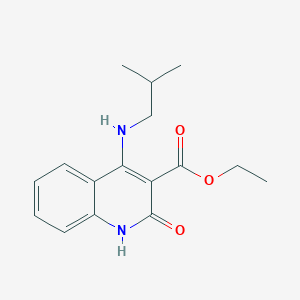
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine, also known as NBDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBDMP is a piperidine-based compound that has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic properties. In
Mécanisme D'action
The exact mechanism of action of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine is not fully understood. However, studies have suggested that N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine exerts its biological effects by modulating the activity of various neurotransmitters, including GABA and glutamate. N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to enhance GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects. Additionally, N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to inhibit glutamate release, leading to its analgesic effects.
Biochemical and Physiological Effects:
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine exhibits anticonvulsant effects in animal models of epilepsy. Additionally, N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to exhibit analgesic effects in animal models of pain. N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has also been shown to exhibit anxiolytic effects in animal models of anxiety. Furthermore, N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine in lab experiments is its ability to exhibit multiple biological effects, making it a versatile compound for studying various neurological and psychiatric disorders. Additionally, N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to have a relatively low toxicity profile, making it a safe compound for use in animal studies. However, one limitation of using N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine in lab experiments is its limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine. One potential area of research is the development of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine-based drugs for the treatment of epilepsy, pain, anxiety, and other neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine and its effects on various neurotransmitters. Furthermore, studies are needed to investigate the potential therapeutic applications of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine in various inflammatory and oxidative stress-related disorders. Finally, further research is needed to optimize the synthesis method of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine and improve its solubility in water for use in various experimental settings.
Méthodes De Synthèse
The synthesis of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine involves the reaction of 3-bromo-4-methoxybenzaldehyde with N,N-dimethylpiperidine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine as a white solid.
Applications De Recherche Scientifique
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine exhibits anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various neurological and psychiatric disorders. Additionally, N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to have anti-inflammatory and antioxidant properties, further expanding its potential therapeutic applications.
Propriétés
Nom du produit |
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine |
|---|---|
Formule moléculaire |
C15H23BrN2O |
Poids moléculaire |
327.26 g/mol |
Nom IUPAC |
N-[(3-bromo-4-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H23BrN2O/c1-17-8-6-13(7-9-17)18(2)11-12-4-5-15(19-3)14(16)10-12/h4-5,10,13H,6-9,11H2,1-3H3 |
Clé InChI |
RDXYFCDWYSRNRC-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)OC)Br |
SMILES canonique |
CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)


![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)

![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)

![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)
